Titanium zinc oxide (TiZn2O4)

描述

Synthesis and Structure

- Ti3+ self-doped titanium–zinc hybrid oxides with varied phase compositions and morphologies have been synthesized using Zn powder as both reductant and Zn source, revealing the influence of Ti/Zn molar ratios and preparation processes on the structural and morphological characteristics of the products (Fu et al., 2015).

- Studies in the ZnO-TiO2 system disclosed the formation of compounds like Zn2TiO4 and ZnTiO3, providing insights into compound formation and crystal structure (Bartram & Slepetys, 1961).

Chemical Reactions and Properties

- The synthesis of ZnO nanorod doped titanium dioxide nanosheets demonstrated not only the methodological advancements but also the biocompatibility of these materials, highlighting their semiconductor properties without toxicity at certain concentrations (Rajendran et al., 2018).

- Comparison of photocatalytic properties between ZnO and TiO2 has shown that ZnO exhibits lower efficiency compared to TiO2 under specific conditions, pointing towards the critical factors affecting the performance of these materials in photocatalytic applications (Bica & Melo, 2020).

科学研究应用

Photocatalytic Applications

One significant application of materials related to Titanium zinc oxide involves photocatalytic activities, where these materials are used for environmental remediation and solar energy conversion. A study comparing the photocatalytic performance of concrete blocks nano-modified with zinc oxide (ZnO) against those modified with titanium dioxide (TiO2) found that ZnO presented lower efficiency compared to TiO2 in NOx degradation. However, ZnO's application as a photocatalyst in pavement was considered feasible when its market price was substantially lower than that of TiO2, indicating the economic viability of ZnO in certain photocatalytic applications (Bica & Melo, 2020).

Biomedical Applications

In the biomedical field, titanium dioxide (TiO2) and zinc oxide (ZnO) nanomaterials have garnered attention for their semiconductor properties, which are advantageous for several applications, including in vitro cytotoxicity tests for cell viability without toxicity at specific concentrations (Rajendran et al., 2018).

Gas Sensing Properties

Research into tin-doped zinc oxide/titanium oxide nanocomposites has demonstrated their utility in hydrogen gas sensing applications. These nanocomposites, which combine ZnO and TiO2, exhibit enhanced gas sensing properties, indicating potential applications in detecting hydrogen gas concentrations (Benkara et al., 2013).

Green Synthesis and Environmental Impact

The green synthesis of zinc oxide and titanium dioxide nanoparticles has been explored as an environmentally friendly and cost-effective method. This approach utilizes plant extracts for the synthesis process, highlighting the potential for sustainable production of these nanoparticles with applications across various fields (Vijitha & Bhuvaneswari, 2019).

Photovoltaic Applications

The exploration of zinc oxide as a hole-blocking layer in perovskite solar cells has shown promising results, with significant efficiency improvements noted when ZnO is used instead of the classical TiO2 bilayer. This adjustment leads to a reduction in recombination at the interface between the perovskite layer and the contact, underscoring the potential of ZnO in enhancing solar cell efficiency (Hadouchi et al., 2016).

未来方向

Titanium zinc oxide has been attracting interest due to its excellent photoelectrochemical properties. It is being explored for use in applications such as dye-sensitized solar cells , and there is ongoing research into improving its efficiency in these applications. The main advantage of TiO2/ZnO hybrid nanostructures over other photocatalysts based on semiconductor materials lies in their ability to form heterojunctions in which the valence and conduction bands of both semiconductors are intercalated .

属性

IUPAC Name |

dizinc;oxygen(2-);titanium(4+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4O.Ti.2Zn/q4*-2;+4;2*+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBFOLPMOGPIUGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

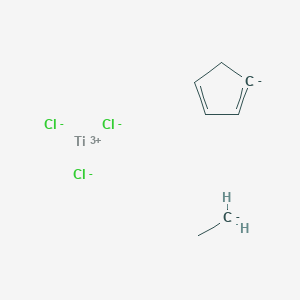

[O-2].[O-2].[O-2].[O-2].[Ti+4].[Zn+2].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O4TiZn2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90923355 | |

| Record name | Zinc orthotitanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90923355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Titanium zinc oxide (TiZn2O4) | |

CAS RN |

12036-69-0 | |

| Record name | Titanium zinc oxide (TiZn2O4) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012036690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Titanium zinc oxide (TiZn2O4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zinc orthotitanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90923355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。